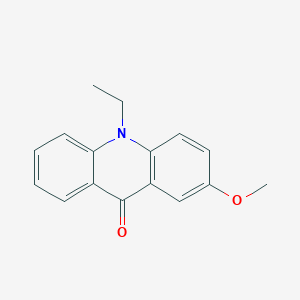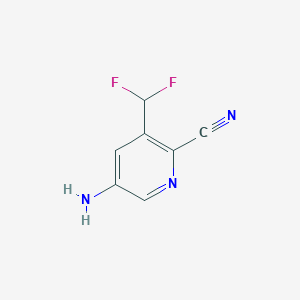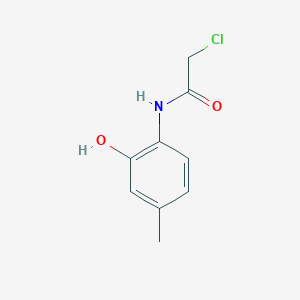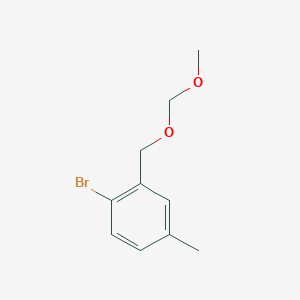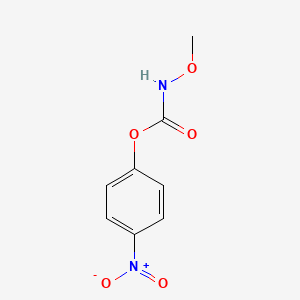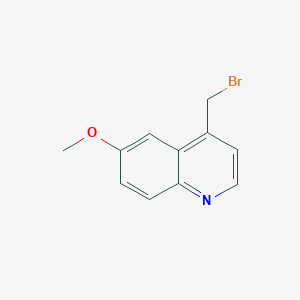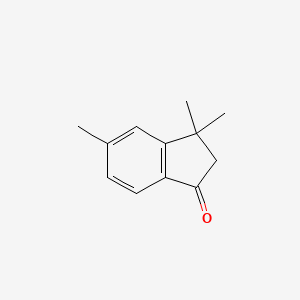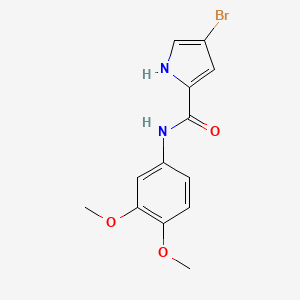![molecular formula C10H9NO5 B8678643 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one CAS No. 842137-45-5](/img/structure/B8678643.png)
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one
Overview
Description
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C10H10N2O4 It is a heterocyclic compound containing a benzodioxin ring system with nitro and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and concentration, to optimize yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,2-dimethyl-6-amino-2H,4H-1,3-benzodioxin-4-one.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3-one: Similar structure but with a different ring system.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Similar dioxin ring but with different substituents.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Similar benzodioxin ring with hydroxyl groups.
Uniqueness
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific combination of nitro and dimethyl substituents on the benzodioxin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
842137-45-5 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2,2-dimethyl-6-nitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9NO5/c1-10(2)15-8-4-3-6(11(13)14)5-7(8)9(12)16-10/h3-5H,1-2H3 |
InChI Key |
BNQYKJNRIMDSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B8678562.png)
